4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
4-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-21(19,16-9-1-2-10-16)17-11-5-14(6-12-17)20-13-3-7-15-8-4-13/h3-4,7-8,14H,1-2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOYSDHOXUZQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the pyrrolidine ring is often constructed via ring-closing reactions from acyclic precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or other heterocycles .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C₁₄H₂₁N₃O₃S
- Molecular Weight : 311.40 g/mol
- CAS Number : 2034471-38-8
The structure incorporates a pyridine ring, a piperidine moiety, and a pyrrolidinyl sulfonamide group, which contribute to its biological activity.
Central Nervous System Disorders
Research indicates that compounds with similar structures have been explored for their potential as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in CNS signaling pathways. This class of compounds has shown promise in treating conditions such as anxiety, depression, and schizophrenia by modulating neurotransmitter systems .
Pain Management
The compound may also be investigated for its analgesic properties. Similar derivatives have been shown to act as κ-opioid receptor antagonists, which can provide pain relief without the addictive properties associated with traditional opioids . Studies on related compounds have demonstrated their efficacy in blocking pain pathways, suggesting that 4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine could be beneficial in developing new pain management therapies.
Metabolic Disorders
There is a growing interest in the role of such compounds in treating metabolic syndrome, particularly type 2 diabetes and obesity. The inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved metabolic profiles . Compounds that inhibit this enzyme can help regulate glucose metabolism and improve insulin sensitivity.
Case Study 1: Analgesic Activity
A study on a related compound demonstrated significant analgesic effects in various animal models. The compound was able to reduce pain responses significantly compared to control groups, indicating potential for further development as a non-addictive pain relief option .
Case Study 2: CNS Modulation
Another investigation into the pharmacological profile of similar piperidine derivatives revealed their ability to modulate dopamine and serotonin receptors effectively, leading to improvements in mood disorders. This suggests that this compound may also exhibit similar CNS effects .
Data Table: Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. For example, it could inhibit or activate enzymes involved in metabolic processes, or it might interact with receptors to alter signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and piperidine-based molecules, such as:
- 4-(1-Pyrrolidinyl)piperidine
- Pyrazolo[3,4-b]pyridine derivatives
- 4-benzoylpiperidine derivatives
Uniqueness
What sets 4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the pyrrolidine sulfonyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development .
Biological Activity
4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyridine ring substituted with a piperidine, which is further modified by a pyrrolidine sulfonyl group. This unique combination of functional groups influences its biological activity, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C14H21N3O3S
- Molecular Weight : 311.40 g/mol
- CAS Number : 2034471-38-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various signaling pathways. The sulfonamide group enhances its binding affinity to target proteins, potentially modulating their activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antinociceptive Effects :
- Anticancer Properties :
- Antimicrobial Activity :
Case Study 1: Antinociceptive Activity
A study involving PF-04455242 demonstrated that it blocked KOR and μ-opioid receptor agonist-induced analgesia with ID(50) values of 1.5 mg/kg and 9.8 mg/kg respectively in rats. This highlights the potential of similar compounds in pain management therapies .
Case Study 2: Anticancer Activity
In vitro studies on pyridine derivatives indicated that certain modifications led to enhanced cytotoxicity against A431 and Jurkat cell lines, with some compounds exhibiting IC50 values lower than standard treatments like doxorubicin. The presence of specific substituents on the phenyl ring was crucial for their activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | IC50/ID50 Values | Target Receptors |
|---|---|---|---|
| PF-04455242 | Antinociceptive | ID50: 1.5 mg/kg | KOR, MOR |
| Compound A | Cytotoxic | IC50 < Doxorubicin | Cancer Cell Lines |
| Compound B | Antibacterial | MIC: 3.12 µg/mL | Gram-positive Bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
